molecular formula C11H13NO B12885724 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole

1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole

Cat. No.: B12885724
M. Wt: 175.23 g/mol
InChI Key: RLBTXTAZNWFWJJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, substituted with a 2-methoxyphenyl group

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds via cyclization to form the pyrrole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield dihydropyrrole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects could be due to inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Both compounds contain a 2-methoxyphenyl group, but differ in the heterocyclic ring structure.

    2-(2-Methoxyphenyl)benzimidazole: This compound also features a 2-methoxyphenyl group but has a benzimidazole ring instead of a pyrrole ring. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2,5-dihydropyrrole

InChI

InChI=1S/C11H13NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-7H,8-9H2,1H3

InChI Key

RLBTXTAZNWFWJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC=CC2

Origin of Product

United States

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